molecular formula C6H11NO4 B12380211 rac a-Aminoadipic Acid-d6 (Major)

rac a-Aminoadipic Acid-d6 (Major)

Cat. No.: B12380211
M. Wt: 167.19 g/mol
InChI Key: OYIFNHCXNCRBQI-NMFSSPJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminoadipic acid-d6 is a deuterated form of aminoadipic acid, where six hydrogen atoms are replaced by deuterium. This compound is an intermediate in the metabolism of lysine and glycopurine. It is primarily used as a stable isotope-labeled compound in scientific research to trace and quantify biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminoadipic acid-d6 can be synthesized through the deuteration of aminoadipic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents and solvents under controlled conditions. The reaction typically requires a catalyst to facilitate the exchange process .

Industrial Production Methods

Industrial production of aminoadipic acid-d6 involves large-scale deuteration processes. These processes are optimized for high yield and purity. The deuterated compound is then purified using techniques such as crystallization and chromatography to ensure the removal of any impurities .

Chemical Reactions Analysis

Types of Reactions

Aminoadipic acid-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Aminoadipic acid-d6 has a wide range of applications in scientific research:

Mechanism of Action

Aminoadipic acid-d6 exerts its effects by participating in the metabolic pathways of lysine and glycopurine. It acts as an intermediate in these pathways, facilitating the conversion of lysine to α-ketoadipic acid and eventually to acetoacetate. The deuterium labeling allows for precise tracking and quantification of these metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aminoadipic acid-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research applications where accurate quantification of metabolic processes is essential .

Properties

Molecular Formula

C6H11NO4

Molecular Weight

167.19 g/mol

IUPAC Name

5-amino-2,2,3,3,4,4-hexadeuteriohexanedioic acid

InChI

InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/i1D2,2D2,3D2

InChI Key

OYIFNHCXNCRBQI-NMFSSPJFSA-N

Isomeric SMILES

[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])C([2H])([2H])C(=O)O

Canonical SMILES

C(CC(C(=O)O)N)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.